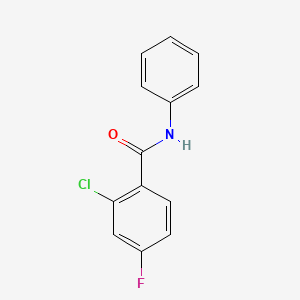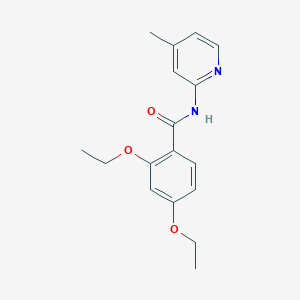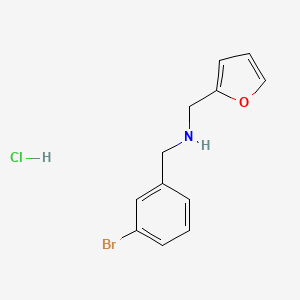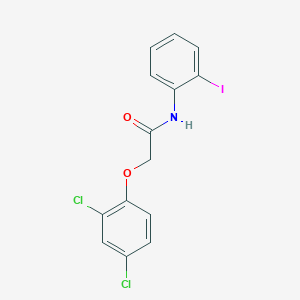![molecular formula C16H16N2O4S B5330233 ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate](/img/structure/B5330233.png)
ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate, also known as EGTB, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. EGTB belongs to the family of benzoic acid derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and cancer. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has also been shown to modulate the activity of various transcription factors, including NF-κB and activator protein-1 (AP-1), which are involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammation. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has also been shown to scavenge free radicals and reduce oxidative stress, which is a key mechanism involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate can be easily synthesized using standard organic chemistry techniques, and it is stable under physiological conditions. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has also been shown to exhibit low toxicity in various cell types, which is a crucial factor for the development of potential therapeutic agents.
However, there are also some limitations for lab experiments with ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate. One of the major limitations is the lack of in vivo studies, which are necessary to evaluate the efficacy and safety of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate in animal models. Another limitation is the lack of studies on the pharmacokinetics and pharmacodynamics of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate, which are crucial for the development of potential therapeutic agents.
Zukünftige Richtungen
There are several future directions for the research on ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate. One of the major future directions is the evaluation of the efficacy and safety of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate in animal models of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another future direction is the elucidation of the mechanism of action of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate, which is necessary to identify the molecular targets and signaling pathways involved in the biological activities of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate. Furthermore, the development of novel derivatives of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate with improved pharmacokinetic and pharmacodynamic properties is another future direction for the research on ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate.
Synthesemethoden
The synthesis of ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate involves the reaction between 2-thiophenecarbonyl chloride and glycine methyl ester in the presence of triethylamine to form N-(2-thienylcarbonyl)glycine methyl ester. The resulting compound is then reacted with 4-aminobenzoic acid ethyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the treatment of cancer.
In inflammation research, ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key transcription factor involved in the regulation of inflammation.
In oxidative stress-related disorders, ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate has also been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(thiophene-2-carbonylamino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-2-22-16(21)11-5-7-12(8-6-11)18-14(19)10-17-15(20)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIKDMZNMFFIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(5-tert-butyl-2-hydroxybenzyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330151.png)

![(4R)-4-[4-({[(4-fluorophenyl)acetyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide hydrochloride](/img/structure/B5330159.png)
![4-[2-(3-pyrrolidinyl)benzoyl]thiomorpholine 1,1-dioxide hydrochloride](/img/structure/B5330161.png)

![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5330177.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330183.png)


![1-[(1-{[6-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5330212.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5330224.png)
![2-[2-(2-furyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5330229.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)pyridin-2-amine](/img/structure/B5330231.png)
